molecular formula C16H19FN2 B1438309 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline CAS No. 1153197-48-8

2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline

Cat. No. B1438309
M. Wt: 258.33 g/mol
InChI Key: KGJOAYMPLLBRAQ-UHFFFAOYSA-N
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Description

2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline is a synthetic molecule with the formula C₁₆H₁₉FN₂ . It’s also known as N-(2-benzylethyl)-4-fluoroaniline.


Molecular Structure Analysis

The molecular structure of 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline consists of 16 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The average mass of 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline is 258.334 Da .

Scientific Research Applications

Synthesis of Heterocycles

2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline has been used in the synthesis of complex heterocycles. For instance, its reaction with sulfuric acid leads to the concurrent formation of halogeno-substituted dibenzoazepines and dibenzazocines, which are core structures in various bioactive compounds. These derivatives exhibit distinct structural conformations and intermolecular interactions, as seen in their crystal structures. Such reactions are integral to medicinal chemistry for creating potential therapeutic agents (Acosta Quintero et al., 2019).

Intermediate in Complex Synthesis

It serves as an intermediate in the synthesis of fluorinated biphenyl, a key component in the production of non-steroidal anti-inflammatory and analgesic materials. Innovations in synthesis, such as a practical pilot-scale method developed for 2-fluoro-4-bromobiphenyl, showcase its importance in pharmaceutical manufacturing (Qiu et al., 2009).

Inhibitor Synthesis

The compound has also been involved in synthesizing enzyme-activated irreversible inhibitors of ornithine decarboxylase, a key enzyme in polyamine biosynthesis. Such inhibitors have significant implications in cancer therapy and other diseases related to polyamine biosynthesis (Mamont et al., 1986).

Radiolabeled Compound Synthesis

It's used in the synthesis of radiolabeled compounds like [14C]flupirtine maleate, highlighting its role in creating diagnostic or therapeutic agents involving radioisotopes (Choi et al., 1987).

Structural Studies

The compound contributes to the formation of complex molecular structures, as observed in studies involving the crystal structure of certain fluorinated compounds. The understanding of molecular geometry and intermolecular interactions in these structures is crucial for drug design and materials science (Burns & Hagaman, 1993).

Safety And Hazards

This compound is considered an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

2-[[benzyl(ethyl)amino]methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2/c1-2-19(11-13-6-4-3-5-7-13)12-14-10-15(17)8-9-16(14)18/h3-10H,2,11-12,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJOAYMPLLBRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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